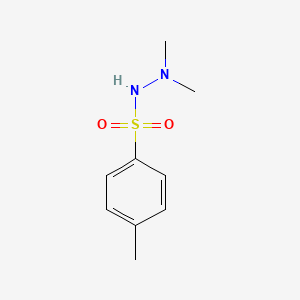

N',N',4-trimethylbenzenesulfonohydrazide

CAS No.: 53153-59-6

Cat. No.: VC5047592

Molecular Formula: C9H14N2O2S

Molecular Weight: 214.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53153-59-6 |

|---|---|

| Molecular Formula | C9H14N2O2S |

| Molecular Weight | 214.28 |

| IUPAC Name | N',N',4-trimethylbenzenesulfonohydrazide |

| Standard InChI | InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)14(12,13)10-11(2)3/h4-7,10H,1-3H3 |

| Standard InChI Key | ZGKOFNKFGIVSDI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN(C)C |

Introduction

Chemical Structure and Nomenclature

N',N',4-Trimethylbenzenesulfonohydrazide (IUPAC name: N',N',4-trimethylbenzenesulfonohydrazide) belongs to the class of benzenesulfonohydrazides, which are sulfonic acid derivatives where the sulfonyl group (-SO₂-) is bonded to a hydrazide moiety (-NH-NH₂). In this compound:

-

The benzene ring is substituted with a methyl group at the 4-position.

-

Both nitrogen atoms in the hydrazide group are methylated, resulting in an N',N'-dimethylhydrazide structure.

The molecular formula is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.31 g/mol. The methyl groups on the hydrazide nitrogen enhance steric hindrance and influence the compound’s reactivity, particularly in condensation reactions with aldehydes or ketones to form hydrazones .

Synthesis and Synthetic Pathways

General Synthesis Strategy

The synthesis of N',N',4-trimethylbenzenesulfonohydrazide can be inferred from methods used for analogous compounds :

-

Sulfonylation of 4-Methylbenzenesulfonyl Chloride:

Reacting 4-methylbenzenesulfonyl chloride with hydrazine hydrate yields 4-methylbenzenesulfonohydrazide. -

Methylation of the Hydrazide Nitrogen:

Subsequent treatment with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) introduces methyl groups onto the hydrazide nitrogen atoms.

Key Reaction:

Optimization Considerations

-

Solvent Selection: Ethanol or methanol is typically used for sulfonylation, while dimethylformamide (DMF) facilitates methylation .

-

Temperature: Reactions are conducted under reflux (70–80°C) to ensure completeness .

-

Yield: Methylation steps often exhibit moderate yields (40–60%) due to competing side reactions .

Physicochemical Properties

Physical Characteristics

While specific data for N',N',4-trimethylbenzenesulfonohydrazide are scarce, analogs such as 2,4,6-trimethylbenzenesulfonohydrazide ( ) provide a baseline:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of N',N',4-trimethylbenzenesulfonohydrazide is expected to display:

-

Aromatic Protons: A singlet at δ 7.04–7.10 ppm for the 4-methyl-substituted benzene ring .

-

Methyl Groups:

¹³C NMR would show signals for:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 228.31 (C₁₀H₁₆N₂O₂S) . Fragmentation patterns would include losses of methyl groups (-15 Da) and the sulfonyl moiety (-64 Da) .

Biological Activity and Applications

Coordination Chemistry

Benzenesulfonohydrazides are widely used as ligands in metal complexes due to their multiple binding sites . For example:

-

Copper(II) Complexes: Display enhanced antibacterial activity compared to free ligands .

-

Palladium(II) Complexes: Investigated for antitumor applications .

N',N',4-Trimethylbenzenesulfonohydrazide could serve as a tetradentate ligand, coordinating via the sulfonyl oxygen and hydrazide nitrogen atoms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume